molecular formula C22H24N2O5S B2437921 (Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 868675-10-9

(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2437921
CAS No.: 868675-10-9
M. Wt: 428.5
InChI Key: OAIFTDXIXFNEBI-FCQUAONHSA-N
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Description

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the benzothiazole ring. The ethyl ester and imine functional groups may introduce some steric hindrance, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions due to the presence of the imine and ester functional groups. For example, the imine could undergo hydrolysis to form an amine and a carbonyl compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the benzothiazole ring could contribute to aromaticity, and the ethyl ester could make the compound more hydrophobic .

Scientific Research Applications

1. Novel Synthesis Methods

Ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate and its analogs have been synthesized through various novel methods, providing a foundation for further exploration in scientific research. For instance, Nassiri and Milani (2020) reported the synthesis of a series of novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, through reactions in good yields, confirming the structures with various spectroscopic methods (Nassiri & Milani, 2020). Similarly, synthesis pathways involving ethyl 2-(benzo[d]thazol-2-yl)acetate interacting with different arylidinemalononitrile derivatives and other reactants have been explored, leading to a variety of novel compounds with confirmed structures (Mohamed, 2014; Mohamed, 2021).

2. Structural and Computational Analysis

Detailed structural elucidation and computational analysis have been a significant focus in the research of compounds related to ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate. Mabkhot et al. (2019) provided insights into the synthesis, X-ray analysis, and computational studies of similar compounds, revealing the geometric parameters, NMR spectra, and moderate anticancer activity (Mabkhot et al., 2019).

3. Antimicrobial and Anti-cancer Applications

The compounds synthesized from ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate and its derivatives have shown promise in antimicrobial and anticancer applications. Spoorthy et al. (2021) discussed the synthesis, characterization, docking studies, and anti-microbial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting their potential in combating microbial infections (Spoorthy et al., 2021). Furthermore, Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones, demonstrating their anticancer activities and providing a new direction for cancer treatment research (Osmaniye et al., 2018).

Properties

IUPAC Name

ethyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-6-29-19(25)12-24-16-10-13(2)9-14(3)20(16)30-22(24)23-21(26)15-7-8-17(27-4)18(11-15)28-5/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIFTDXIXFNEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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